molecular formula C19H21N3O3S B2679764 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea CAS No. 894018-84-9

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Cat. No.: B2679764
CAS No.: 894018-84-9
M. Wt: 371.46
InChI Key: VCYWYIJEZFEJGS-UHFFFAOYSA-N
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Description

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a methylthiophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxyphenylamine with 2-(methylthio)phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization under specific conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, reduced pyrrolidinone derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and methylthiophenyl groups can interact with hydrophobic pockets, while the pyrrolidinone ring can form hydrogen bonds with specific amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-(2-(methylthio)phenyl)urea: Lacks the pyrrolidinone ring, making it less complex.

    1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the methylthiophenyl group, affecting its interaction with biological targets.

Uniqueness

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is unique due to its combination of functional groups and ring structures, which provide a diverse range of chemical and biological properties

Biological Activity

The compound 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further research into its pharmacological properties.

  • Molecular Formula : C22H21N3O4
  • Molecular Weight : 391.42 g/mol
  • CAS Number : 896274-43-4

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Enzyme Inhibition

A study highlighted that related urea derivatives have shown significant inhibition of various enzymes, including:

  • Glycogen Synthase Kinase 3 (GSK-3) : A critical enzyme involved in multiple signaling pathways, including those related to cancer and diabetes. For instance, a derivative was reported to reduce GSK-3β activity by more than 57% at a concentration of 1.0 μM .

Anticancer Activity

Several derivatives of urea compounds have been evaluated for their cytotoxic effects against human cancer cell lines:

  • MCF-7 (breast cancer) , HepG2 (liver cancer) , and A549 (lung cancer) cells are commonly used in these evaluations. Compounds similar to the target molecule exhibited IC50 values indicating potent antiproliferative activity .

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives can often be correlated with their structural features:

  • The presence of methoxy groups and specific phenyl substitutions enhances the affinity for biological targets.
  • For example, modifications leading to increased hydrophobicity or the introduction of electron-withdrawing groups can significantly alter potency .

Case Studies

  • In Vitro Studies : A series of urea derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that certain substitutions led to enhanced cytotoxicity, particularly in compounds with halogenated phenyl groups .
  • Mechanistic Insights : Research on similar compounds has shown that they can induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting that the target compound may share this mechanism .

Data Table: Biological Activity Summary

Compound NameTargetCell LineIC50 (μM)Mechanism
Urea Derivative AGSK-3βN/A0.14Enzyme inhibition
Urea Derivative BMCF-7MCF-75.0Apoptosis induction
Urea Derivative CHepG2HepG28.0Cell cycle arrest
Urea Derivative DA549A5496.5Intrinsic apoptosis pathway

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-15-7-5-6-14(11-15)22-12-13(10-18(22)23)20-19(24)21-16-8-3-4-9-17(16)26-2/h3-9,11,13H,10,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYWYIJEZFEJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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